Cas no 112022-81-8 ((S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene))

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) is a chiral boron-based catalyst widely employed in asymmetric synthesis, particularly for enantioselective reductions of prochiral ketones. Its key advantages include high enantioselectivity, often exceeding 95% ee, and broad substrate compatibility, making it valuable for pharmaceutical and fine chemical applications. The toluene solution (1 M) ensures convenient handling and precise dosing in reactions. Derived from Corey-Bakshi-Shibata (CBS) methodology, this catalyst exhibits robust reactivity under mild conditions, enabling efficient synthesis of chiral alcohols. Its air- and moisture-sensitive nature necessitates inert atmosphere handling, but its performance and reproducibility justify its use in demanding asymmetric transformations.
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) structure
112022-81-8 structure
Product name:(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
CAS No:112022-81-8
MF:C18H20BNO
MW:277.1685
MDL:MFCD00078439
CID:62897
PubChem ID:24883643

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl oxazaborolidine
    • (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-2-Methyl-CBS-oxazaborolidine
    • (S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole
    • (S)-(-)-2-Methyl-CBS-oxazaborolidine
    • (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine
    • (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF
    • (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in toluene
    • (S)-(?)-2-Methyl-CBS-oxazaborolidine
    • (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
    • (S)-2-Methyl-CBS-oxazaborolidine, 1M in toluene
    • (S)-3,3-Diphenyl-1-Methyltetrahydro-1H,3H-Pyrrolo[1,2-c][1,3,2]Oxazaborole
    • (S)-Methyl Oxazaborolidine(S-CBS)
    • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene [(S)-Methyloxazaborolidine] (S)-CBS Catalyst
    • (3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-(-)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene
    • (S)-2-Methyl-CBS-oxazaborolidine, 1M soln. in toluene
    • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene [(S)-Methyloxazaborolidine] Corey Catalyst
    • (S)-Tetrahydro-1-Methyl-3,3-Triphenyl-1H,3H-Pyrrolo[1,2-c][1,3,2]Oxazaborole
    • (S)-Me-CBS Catalyst
    • (S)-ME CBS
    • (s)-methyl
    • (S)-Tetrahydro-1-Methyl-3
    • 1-(S)-methyl CBS oxazaborolidine
    • (S)-(+)-Methyl-CBS-oxazaborolidine
    • (S)-2-Methyl-CBS-oxazaborolidine ,98%
    • Corey catalyst
    • (S)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-Methyl-CBS-oxazaborolidine
    • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-METHYL-CBS
    • S-(-)-2-Methyl-CBS-oxazaborolidine
    • (S)-Me-CBS
    • (S)-1-methyl-3,3-diphenylhexahydropyrrolo-[1,2-c][1,3,2]oxazaborole
    • (S)-(-)-2-Methyl-CBS-oxazaborolidine, >=95%
    • (S)-2-METHYL-CBS-OXAZABOROLIDINE MONOHYDRATE
    • SCHEMBL263582
    • MFCD00078439
    • AC-9535
    • (3as)-tetrahydro-1-methyl-3,3-diphenyl-3h-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-2-methyl-CBS-oxazaborolidine(THF)
    • (S)-(-)-2-methyl-CBS- oxazaborolidine
    • F11434
    • (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c] [1,3,2] oxazaborol
    • DS-3373
    • (S)-3,3-Diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole 1M in toluene
    • (S)-2-methyl-CBS oxazaborolidine
    • (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c]1,3,2 oxazaborol
    • D2131
    • BCP11653
    • (S)-tetrahydro-1-methyl-3,3-diphenyl-1H ,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, 0.9-1.1M in toluene
    • C18H20BNO
    • EN300-7396289
    • 1-Methyl-3,3-diphenyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole #
    • Q-101082
    • (3AS)-1-METHYL-3,3-DIPHENYLTETRAHYDRO-3H-PYRROLO[1,2-C][1,3,2]OXAZABOROLE
    • SCHEMBL3311840
    • AKOS015840981
    • a,a-Diphenyl-L-prolinol methylboronic acid cycl-amide ester
    • (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2] oxazaborole
    • (3AS)-1-METHYL-3,3-DIPHENYL-TETRAHYDROPYRROLO[1,2-C][1,3,2]OXAZABOROLE
    • (S)-tetrahydro-1-methyl-3,3-diphenyl-1 H,3 H-pyrrolo[1,2-c][1,3,2] oxazaborole
    • (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborole
    • D5912
    • (3aS)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-tetrahydro-1-methyl-3,3-diphenyl-1 H,3H-pyrrolo[1,2-c]-[1,3,2]oxazaborole
    • DTXSID60370458
    • (S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole
    • (S)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • 112022-81-8
    • (S)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2] oxazaborol
    • (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (ca. 1mol/L in Toluene)
    • (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • MDL: MFCD00078439
    • Inchi: 1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
    • InChI Key: VMKAFJQFKBASMU-KRWDZBQOSA-N
    • SMILES: O1B(C([H])([H])[H])N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C1(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 8492123

Computed Properties

  • Exact Mass: 277.163794g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 277.163794g/mol
  • Monoisotopic Mass: 277.163794g/mol
  • Topological Polar Surface Area: 12.5Ų
  • Heavy Atom Count: 21
  • Complexity: 344
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Molecular Weight: 277.2
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White or cream solid
  • Density: 0.942 g/mL at 25 °C
  • Melting Point: 115-117°C
  • Boiling Point: 111 °C
  • Flash Point: Fahrenheit: 5 ° f < br / > Celsius: -15 ° C < br / >
  • Refractive Index: n20/D 1.460
  • Water Partition Coefficient: Hydrolyzes in water.
  • PSA: 12.47000
  • LogP: 3.48070
  • Solubility: Not determined
  • Sensitiveness: Air & Moisture Sensitive
  • Color/Form: 1 M in THF

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1294 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-62-36/37-33-29-16
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi
  • Packing Group:II
  • PackingGroup:II
  • HazardClass:3
  • Risk Phrases:R36/37/38
  • Safety Term:3
  • Storage Condition:room temp

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
107724-25G
(S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF
112022-81-8
25G
¥ 738 2022-04-26
TRC
M295205-5ml
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
112022-81-8
5ml
$98.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M124083-500g
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
112022-81-8 95%
500g
¥2762.90 2023-09-02
Oakwood
043436-25g
(S)-3,3-Diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole 1M in toluene
112022-81-8
25g
$250.00 2024-07-19
TRC
M295205-50ml
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
112022-81-8
50ml
$552.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012960-25ml
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
112022-81-8 1.0mol/L in Toluene
25ml
¥592 2023-09-10
Alichem
A109000216-500mg
(S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole
112022-81-8 97%
500mg
$980.00 2023-09-04
Alichem
A109000216-1g
(S)-1-Methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2c][1,3,2]oxazaborole
112022-81-8 97%
1g
$1685.00 2023-09-04
BAI LING WEI Technology Co., Ltd.
107724-5G
(S)-(-)-2-Methyl-CBS-oxazaborolidine, 1.0 M solution in THF
112022-81-8
5G
¥ 233 2022-04-26
abcr
AB178719-1 g
(S)-2-Methyl-CBS-oxazaborolidine, 98%; .
112022-81-8 98%
1g
€77.20 2023-06-23

(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Production Method

Additional information on (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

Introduction to (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) and Its Applications in Modern Chemistry

CAS No. 112022-81-8 is a critical reagent in the field of asymmetric synthesis, particularly known for its role as a chiral auxiliary in the reduction of ketones and aldehydes. This compound, specifically formulated as (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene), has garnered significant attention due to its high enantioselectivity and efficiency in catalytic processes. The toluene solution format enhances its solubility and reactivity, making it an invaluable tool for chemists working on complex organic transformations.

The development of asymmetric synthesis techniques has been revolutionized by the introduction of chiral auxiliaries like (S)-2-Methyl-CBS-oxazaborolidine. These compounds enable the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. The CAS No. 112022-81-8 identifier ensures precise identification and regulatory compliance, facilitating its use in both academic and industrial settings.

In recent years, there has been a surge in research focused on optimizing catalytic systems for asymmetric reductions. The use of boron-containing oxazaborolidines, such as (S)-2-Methyl-CBS-oxazaborolidine, has shown remarkable success in achieving high yields and enantiomeric excesses. For instance, studies have demonstrated its effectiveness in reducing α,β-unsaturated carbonyl compounds with excellent selectivity, which is crucial for the synthesis of biologically active molecules.

The toluene solution format of (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) offers several advantages over other solvents. Toluene provides a stable environment for the chiral auxiliary, ensuring consistent performance across multiple reactions. This solubility also allows for easy integration into large-scale synthesis processes, making it a preferred choice for industrial applications. Additionally, the high concentration (1 M) ensures that the reagent is readily available for immediate use, reducing reaction times and improving overall efficiency.

One of the most compelling aspects of (S)-2-Methyl-CBS-oxazaborolidine is its versatility in synthetic applications. It has been successfully employed in the reduction of various ketones and aldehydes, including those with sensitive functional groups. This adaptability makes it a valuable asset in the chemist's toolkit, particularly when dealing with complex molecular architectures. Recent studies have also explored its use in flow chemistry systems, where controlled reaction conditions further enhance its efficacy.

The impact of chiral auxiliaries like (S)-2-Methyl-CBS-oxazaborolidine extends beyond simple reductions. They play a pivotal role in constructing enantiomerically pure intermediates that are essential for drug development. For example, the synthesis of β-blockers and antiviral agents often relies on such chiral transformations. The ability to produce these compounds with high enantiomeric purity has significantly advanced the pharmaceutical industry, leading to more effective and safer medications.

Advances in computational chemistry have also contributed to the optimization of reactions involving (S)-2-Methyl-CBS-oxazaborolidine. Molecular modeling studies have provided insights into the mechanism of action, allowing chemists to fine-tune reaction conditions for maximum yield and selectivity. These computational tools are particularly useful in predicting the behavior of complex systems, thereby reducing experimental trial-and-error.

The environmental impact of chemical synthesis is another area where (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) stands out. By enabling more efficient reactions with higher yields, it helps minimize waste generation and reduce the need for excessive reagent usage. This aligns with growing trends toward green chemistry principles, where sustainability is a key consideration. Furthermore, the toluene solvent can be recovered and recycled through various purification techniques, further enhancing the ecological footprint of these processes.

In conclusion, CAS No. 112022-81-8 represents a significant advancement in asymmetric synthesis technology. The specialized formulation of (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) offers unparalleled efficiency and selectivity in catalytic reductions. Its broad applicability across various synthetic challenges makes it an indispensable tool for modern chemists working on pharmaceuticals and fine chemicals. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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